molecular formula C13H18N2O B15263820 N-(2-aminocyclohexyl)benzamide

N-(2-aminocyclohexyl)benzamide

Cat. No.: B15263820
M. Wt: 218.29 g/mol
InChI Key: MGHXBZCCOMKWEG-UHFFFAOYSA-N
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Description

N-(2-aminocyclohexyl)benzamide is an organic compound with the molecular formula C13H18N2O It is a benzamide derivative where the benzamide group is attached to a 2-aminocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-aminocyclohexyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-aminocyclohexylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and efficient pathway provides high yields and is eco-friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzamides.

Scientific Research Applications

N-(2-aminocyclohexyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-aminocyclohexyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with these targets, influencing their activity. The specific pathways involved depend on the biological context and the particular target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminocyclohexyl)benzamide is unique due to its specific structure, which combines a benzamide group with a 2-aminocyclohexyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2-aminocyclohexyl)benzamide

InChI

InChI=1S/C13H18N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16)

InChI Key

MGHXBZCCOMKWEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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